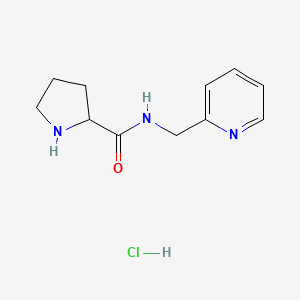

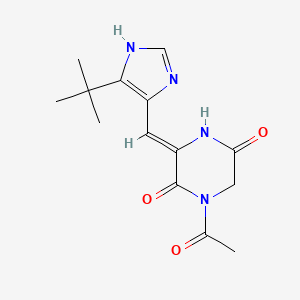

![molecular formula C9H2Br2OS2 B1398534 2,6-二溴-4H-环戊并[1,2-b:5,4-b']二噻吩-4-酮 CAS No. 636588-79-9](/img/structure/B1398534.png)

2,6-二溴-4H-环戊并[1,2-b:5,4-b']二噻吩-4-酮

描述

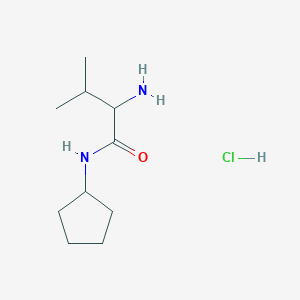

“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is a chemical compound with the molecular formula C9H2Br2OS2 . It has two thiophene units confined to one plane, allowing more effective conjugation if embedded into semiconducting polymers .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis

The molecular structure of this compound is characterized by two bromine atoms, two sulfur atoms, and one oxygen atom attached to a cyclopenta ring . The exact mass of the molecule is 349.78933 g/mol .Chemical Reactions Analysis

This compound can be used as a monomer to synthesize a polymer (C6-PCPDTO) derived from nonalkylated CPDTO and didodecyl CPDTO (C12-CPDTO) . The polymer is characterized using Proton NMR, thermal analysis, UV–vis absorption, cyclic voltammetry, and XRD .Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.1 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 0 .科学研究应用

Organic Semiconductors

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is used in the synthesis of organic semiconductors . Organic semiconductors with open-shell diradical character have degenerate or near-degenerate frontier molecular orbitals (MOs), weakly interacting unpaired electrons, efficient spin de-localization throughout the conjugated structure and show considerable narrowing of the energy gap (DE) between spin states .

- Results or Outcomes : The unique electronic structures and spin-correlated phenomena, arising from unpaired electron densities and the presence of magnetic moments coupled to light elements, offer richer categories of behavior than in closed-shell OSCs . These materials exhibit distinct optical, electronic, spin, and excited-state properties whose structure and dynamics can be optimized for applications in organic electronics, spintronics, nonlinear optics, and energy conversion and storage .

Organic Electronics

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4-one” is used as a building block in the synthesis of organic electronic materials . Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that show desirable electronic properties such as conductivity.

- Results or Outcomes : The use of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” in the synthesis of organic electronic materials can result in materials with desirable electronic properties such as conductivity .

Alkylation Process

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” can be alkylated in aqueous conditions . Alkylation is the transfer of an alkyl group from one molecule to another.

- Methods of Application : The alkylation of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is performed in aqueous conditions . This method has several advantages such as the exclusive use of water instead of high boiling toxic solvents, simple separation of the defect-free dialkylated product, and the use of mild reaction conditions .

- Results or Outcomes : Despite using mild reagents and reaction conditions, very high yields of up to 98% pure dialkylated products are obtained much more readily by this method in less time than literature procedures .

Synthesis of Alternating Copolymers

- Summary of the Application : This compound is used in the synthesis of alternating copolymers based on 4H-Cyclopenta [2,1-b:3,4-b’]dithiophene and 4H-Dithieno [3,2-b:2’,3’-d]silol . These copolymers are synthesized via direct С–Н arylation and Suzuki cross-coupling .

- Methods of Application : The synthesis involves direct С–Н arylation and Suzuki cross-coupling . The chemical structure of the copolymers is investigated by 1 Н and 13 С NMR spectroscopy, and their molecular-mass characteristics are determined by GPC .

- Results or Outcomes : The copolymers absorb light in a wide visible spectral range (300–800 nm) . The width of the energy gap is shown to be in the range of 1.4–1.9 eV . The copolymers are used as donor components of the active layer in the manufacture of solar photocells .

Organic Field Effect Transistors

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is used as a building block for organic field effect transistors . These are devices that use an electric field to control the electrical behavior of the device .

- Results or Outcomes : The use of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” in the synthesis of organic field effect transistors can result in devices with good electron-donating properties .

属性

IUPAC Name |

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Br2OS2/c10-5-1-3-7(12)4-2-6(11)14-9(4)8(3)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFCEPPVOWHLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Br2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718941 | |

| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one | |

CAS RN |

636588-79-9 | |

| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

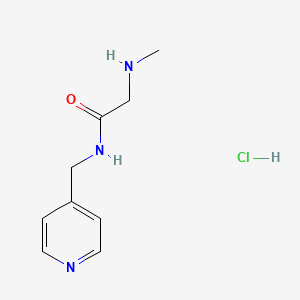

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

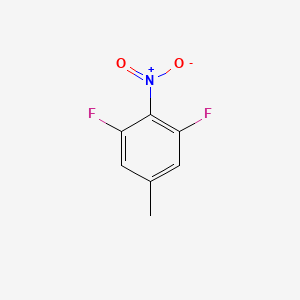

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)

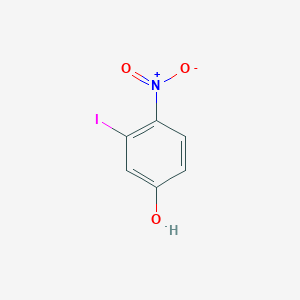

![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)